molecular formula C8H8Cl2N2S B1202115 Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- CAS No. 27806-81-1

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

Cat. No. B1202115
CAS RN: 27806-81-1
M. Wt: 235.13 g/mol
InChI Key: QXNWSWDAHZQGRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,6-Dichlorophenyl isothiocyanate” and “2,6-Dichlorophenyl isocyanate” can be viewed using Java or Javascript . A study on the crystal structure and Hirshfeld surface analysis of a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, was also found .


Chemical Reactions Analysis

There is a study on the Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells . This might provide some insights into the chemical reactions involving compounds with the 2,6-dichlorophenyl moiety.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichlorophenyl isothiocyanate” and “2,6-Dichlorophenyl isocyanate” are available . For instance, “2,6-Dichlorophenyl isothiocyanate” has a molecular weight of 204.076 .

Safety and Hazards

The safety data sheet for “2,6-Dichlorophenyl isocyanate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

methyl N'-(2,6-dichlorophenyl)carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNWSWDAHZQGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=C(C=CC=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-

CAS RN

27806-81-1
Record name 2,6-Dichlorobenzylthiopseudourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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